1-(4-methoxy-2-methylphenyl)-3-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
Description
The compound 1-(4-methoxy-2-methylphenyl)-3-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)urea (CAS: 1170217-24-9, referred to herein as Compound A) is a urea derivative featuring a 4-methoxy-2-methylphenyl group linked via an ethyl chain to a pyrimidin-4-ylamino moiety substituted with a 1H-pyrrole ring . Its molecular formula is C19H23N7O2 (MW: 381.43 g/mol).
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-11-15(27-2)5-6-16(14)24-19(26)21-8-7-20-17-12-18(23-13-22-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,22,23)(H2,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRQNPYWTGYRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares Compound A with structurally related urea derivatives and pyrimidine-containing compounds.
Compound A
- Core structure : Urea linker (–NH–CO–NH–).
- Substituents :
- Aryl group : 4-Methoxy-2-methylphenyl (electron-rich aromatic ring).
- Pyrimidine moiety : 6-(1H-pyrrol-1-yl) substitution at position 3.
- Linker : Ethyl chain (–CH2–CH2–) between urea and pyrimidine.
Analog 1 : 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea ()
- Core structure : Urea linker.
- Substituents :
- Aryl group : 4-Methoxyphenyl.
- Pyrrole moiety : 1H-Pyrrole-2-carbonyl group attached to a phenyl ring.
- Synthesis :
- Key difference : Lacks pyrimidine ring; instead, a pyrrole-carbonyl group is directly attached to the phenyl ring.
Analog 2 : 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea ()
- Core structure : Urea linker.
- Substituents :
- Aryl group : 3-Chlorophenyl (electron-withdrawing group).
- Pyrimidine moiety : 4-Methyl-6-(pyrrolidin-1-yl) substitution at position 2.
- Key difference : Pyrimidine substitution at position 2 (vs. position 4 in Compound A ) and pyrrolidinyl (saturated) vs. pyrrolyl (aromatic) substitution.
Analog 3 : Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate ()
- Core structure : Pyrazole-pyrimidine hybrid.
- Substituents : Styryl group and dimethylcarbamoyl indoline.
- Key difference : Replaces urea with pyrazole-carboxylate; targets kinase inhibition (e.g., PLK1) .
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
Urea vs. Non-Urea Cores: Urea-containing compounds (A, 1, 2) likely engage in hydrogen bonding with biological targets, whereas pyrazole-pyrimidine hybrids (3) may rely on π-π stacking .
Pyrimidine Substitution :
- Compound A ’s 6-pyrrolyl substitution at pyrimidine position 4 may enhance aromatic interactions compared to Analog 2 ’s 6-pyrrolidinyl substitution at position 2, which introduces conformational flexibility .
Linker Flexibility :
- The ethyl chain in Compound A provides conformational flexibility, possibly optimizing binding to deep protein pockets vs. rigid linkers in Analogs 1–2 .
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